B1150203 Pertussis Toxin CAS No. 70323-44-3

Pertussis Toxin

Katalognummer: B1150203
CAS-Nummer: 70323-44-3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pertussis toxin (islet-activating protein) is a toxin, first isolated from B. pertussis, that is used to study G protein-coupled receptor signaling in cells and experimental autoimmune encephalomyelitis (EAE) in animals. This compound catalyzes the transfer of the ADP-ribose moiety of NAD to the α subunits of heterotrimeric Gi/o proteins, resulting in the receptors being uncoupled from Gi/o proteins. This compound is also used as an adjuvant, given with specific antigens, to immunize animals and induce EAE, an animal model of multiple sclerosis. This compound was first described as an islet-activating protein because it caused a sustained potentiation of the secretory response of pancreatic islet cells to various stimuli that stimulate Gi-linked α-adrenergic receptors.
Bacterial toxin that catalyzes ADP-ribosylation of G-proteins Gi, Go and Gt. Impairs G protein heterotrimer interaction with receptors, blocking receptor coupling.

Wissenschaftliche Forschungsanwendungen

Understanding Toxin Structure and Function

Pertussis toxin (PT), produced by Bordetella pertussis, has been a subject of detailed study, particularly in understanding its structure and function. Researchers from Pasteur Institutes have significantly contributed to this field, elucidating the structure-function relationship of Bordetella lipo-oligosaccharide and PT. Their findings have enhanced our comprehension of these toxins at molecular and cellular levels and their role in pathogenesis (Locht, 2023).

Modulation of Immune Responses

PT is known for its role in modulating immune responses, particularly in the context of experimental autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). PT has been used to study the pathogenicity and cytokine differentiation of neuroantigen-reactive T cells in EAE models, highlighting its utility in understanding autoimmune diseases (Hofstetter, Shive, Forsthuber, 2002).

Vaccine Development

Significant advancements have been made in the development of vaccines using PT. Researchers have created genetically detoxified PT variants that retain immunological properties without the noxious effects, demonstrating better immunogenicity and offering potential for more effective pertussis vaccine formulations (Seubert, D’Oro, Scarselli, Pizza, 2014).

Insights into Autoimmune Disease Mechanisms

Studies have shown that PT can override genetic checkpoints in the pathogenesis of EAE, offering insights into how environmental agents influence autoimmune diseases. This understanding is crucial for developing targeted therapies for autoimmune conditions (Blankenhorn, Butterfield, Rigby, et al., 2000).

Cell Biology and Pathogenesis

PT's role in cell biology and pathogenesis of pertussis disease has been extensively studied. It provides a deeper understanding of the severe respiratory symptoms associated with whooping cough and its contribution to pertussis pathology (Carbonetti, 2015).

Investigating Intracellular Pathways

Research on PT has also shed light on various intracellular pathways and molecular mechanisms, such as ADP-ribosylation of G proteins. This knowledge contributes to the broader understanding of bacterial toxin action and its effects on mammalian cells (Locht, Coutte, Mielcarek, 2011).

Wirkmechanismus

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

Zukünftige Richtungen

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

Biochemische Analyse

Biochemical Properties

Pertussis toxin is an AB5-type exotoxin composed of five subunits: S1, S2, S3, S4, and S5 . The S1 subunit possesses ADP-ribosyltransferase activity, which modifies the alpha subunits of heterotrimeric G proteins . This modification prevents the G proteins from interacting with G protein-coupled receptors, thereby disrupting intracellular signaling pathways . This compound interacts with various biomolecules, including G proteins, adenylate cyclase, and phospholipase C .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits G protein-coupled receptor signaling by ADP-ribosylating the alpha subunits of G proteins . This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, affecting numerous cellular functions . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting normal G protein-mediated signaling .

Molecular Mechanism

The molecular mechanism of this compound involves the ADP-ribosylation of the alpha subunits of heterotrimeric G proteins . This modification prevents the G proteins from interacting with their receptors, thereby inhibiting downstream signaling pathways . This compound binds to cell surface receptors and is internalized via endocytosis . It is then transported to the endoplasmic reticulum, where the S1 subunit translocates into the cytosol to exert its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The toxin is stable and retains its activity for extended periods . Its effects on cellular functions may change over time due to cellular adaptation and degradation of the toxin . Long-term exposure to this compound can lead to sustained increases in cAMP levels and prolonged disruption of cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low doses of the toxin can induce mild symptoms, while higher doses can cause severe respiratory symptoms and systemic effects . In some cases, high doses of this compound can lead to toxic effects and adverse reactions . The threshold for these effects varies depending on the animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with G proteins . By inhibiting G protein-coupled receptor signaling, this compound affects various metabolic processes, including the regulation of cAMP levels and the activation of adenylate cyclase . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a series of steps . After binding to cell surface receptors, the toxin is internalized via endocytosis and transported to the endoplasmic reticulum . From there, the S1 subunit translocates into the cytosol to exert its effects . The distribution of this compound within tissues can vary depending on the route of administration and the target cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The S1 subunit localizes to the outer membrane of Bordetella pertussis before assembly with the B oligomer . Within host cells, the toxin is transported to the endoplasmic reticulum, where the S1 subunit translocates into the cytosol . This localization is essential for the toxin’s ability to modify G proteins and disrupt cellular signaling .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] }

CAS-Nummer

70323-44-3

Aussehen

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.